molecular formula C6H4Cl2FNO2S B1410145 3,4-Dichloro-5-fluorobenzenesulfonamide CAS No. 1806298-76-9

3,4-Dichloro-5-fluorobenzenesulfonamide

Cat. No. B1410145
CAS RN: 1806298-76-9
M. Wt: 244.07 g/mol
InChI Key: BAGMWNCKVOWFAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dichloro-5-fluorobenzenesulfonamide (DCFBS) is a chemical compound used in various scientific research applications. It is an organosulfonamide, a type of organic compound with a sulfonamide functional group. It is a colorless solid with a pleasant odor, and is insoluble in water. DCFBS is used in a variety of applications, including the synthesis of organic compounds, the study of biochemical and physiological effects, and the development of laboratory experiments.

Scientific Research Applications

3,4-Dichloro-5-fluorobenzenesulfonamide is used in a variety of scientific research applications. It has been used in the synthesis of organic compounds, such as 3,4-difluorobenzenesulfonamide and 3,4-difluoro-5-chlorobenzenesulfonamide. It has also been used in the study of the biochemical and physiological effects of various drugs and compounds. 3,4-Dichloro-5-fluorobenzenesulfonamide has been used in the development of laboratory experiments to study the effects of drugs on the body.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-fluorobenzenesulfonamide is not well understood. It is believed that the compound interacts with certain proteins in the body, which then leads to changes in the biochemical and physiological processes of the body. It is also believed that 3,4-Dichloro-5-fluorobenzenesulfonamide may act as an inhibitor of certain enzymes, which can affect the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4-Dichloro-5-fluorobenzenesulfonamide are not well understood. It has been suggested that the compound may affect the metabolism of certain drugs and other compounds, and may also act as an inhibitor of certain enzymes. It is also believed that the compound may act as an anti-inflammatory agent, and may have anti-cancer properties.

Advantages and Limitations for Lab Experiments

3,4-Dichloro-5-fluorobenzenesulfonamide has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized. Additionally, it is insoluble in water, which makes it easier to handle and store. However, there are some limitations to using 3,4-Dichloro-5-fluorobenzenesulfonamide in laboratory experiments. It is not very stable, and it can be easily degraded by heat and light. Additionally, it is not very soluble in organic solvents, which can limit its use in certain experiments.

Future Directions

The future of 3,4-Dichloro-5-fluorobenzenesulfonamide is promising. More research is needed to further understand its biochemical and physiological effects, and to develop new applications for its use. Additionally, new methods of synthesis need to be developed to make it more stable and easier to handle. Additionally, new methods of delivery need to be developed to make it easier to administer in laboratory experiments. Finally, further research is needed to develop new applications for 3,4-Dichloro-5-fluorobenzenesulfonamide, such as its potential use as an anti-inflammatory agent or anti-cancer drug.

Synthesis Methods

3,4-Dichloro-5-fluorobenzenesulfonamide can be synthesized from the reaction of 4-chlorobenzene-1-sulfonyl chloride and 5-fluoro-2-chlorobenzonitrile. This reaction is carried out in an inert atmosphere, such as nitrogen or argon. The reaction is conducted in a solvent, such as dichloromethane, and a base, such as sodium hydroxide, is used to catalyze the reaction. The reaction yields 3,4-Dichloro-5-fluorobenzenesulfonamide as a white solid.

properties

IUPAC Name

3,4-dichloro-5-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2FNO2S/c7-4-1-3(13(10,11)12)2-5(9)6(4)8/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGMWNCKVOWFAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-5-fluorobenzenesulfonamide

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